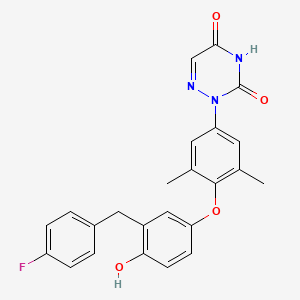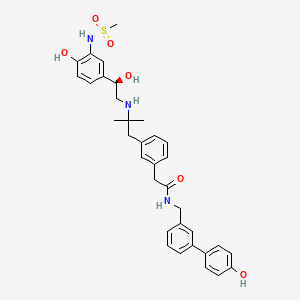
Protokylol
Übersicht
Beschreibung
Protokylol ist ein β-adrenerger Rezeptoragonist, der hauptsächlich als Bronchodilatator in Europa und den Vereinigten Staaten eingesetzt wird . Es ist bekannt für seine Fähigkeit, die glatte Bronchialmuskulatur zu entspannen, was es effektiv bei der Behandlung von Erkrankungen wie Asthma und chronisch-obstruktiver Lungenerkrankung (COPD) macht .
Vorbereitungsmethoden
Protokylol kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung seiner Kernstruktur beinhalten, die eine Methylendioxyphenylgruppe und ein Isoproterenolderivat umfasst . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Methylendioxyphenylgruppe: Dies beinhaltet die Reaktion von Brenzcatechin mit Formaldehyd und Salzsäure zur Bildung der Methylendioxygruppe.
Anbindung des Isoproterenolderivats: Die Methylendioxyphenylgruppe wird dann in Gegenwart eines geeigneten Katalysators mit Isoproterenol umgesetzt, um this compound zu bilden.
Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Reaktionen, um hohe Ausbeuten und Reinheit zu erzielen. Dies beinhaltet häufig die Verwendung fortschrittlicher Techniken wie Durchflussreaktoren und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung .
Analyse Chemischer Reaktionen
Protokylol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Reagenzien für die Oxidation sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln. Natriumborhydrid ist ein häufiges Reduktionsmittel, das bei diesen Reaktionen verwendet wird.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere ersetzt wird.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise führt die Oxidation typischerweise zur Bildung von Carbonsäuren, während die Reduktion Alkohole ergibt .
Wissenschaftliche Forschungsanwendungen
Protokylol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung in Studien zu β-adrenergen Rezeptoragonisten verwendet. Seine Struktur und Reaktivität liefern Einblicke in die Entwicklung neuer Bronchodilatatoren.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der Aktivierung von β-adrenergen Rezeptoren auf zelluläre Prozesse zu untersuchen. Es hilft, die Rolle dieser Rezeptoren in verschiedenen physiologischen Funktionen zu verstehen.
Medizin: this compound wird in der klinischen Forschung eingesetzt, um neue Behandlungen für Atemwegserkrankungen zu entwickeln. Seine Wirksamkeit und sein Sicherheitsprofil machen es zu einer wertvollen Verbindung für die Medikamentenentwicklung.
Industrie: In der pharmazeutischen Industrie wird this compound zur Formulierung von Bronchodilatator-Medikamenten eingesetzt. .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Stimulation von β-adrenergen Rezeptoren, die Teil des sympathischen Nervensystems sind . Diese Rezeptoren befinden sich auf der Zelloberfläche in verschiedenen Geweben, einschließlich der Lunge. Wenn this compound an diese Rezeptoren bindet, aktiviert es die intrazelluläre Adenylatcyclase, ein Enzym, das die Umwandlung von Adenosintriphosphat (ATP) in cyclisches 3’,5’-Adenosinmonophosphat (cAMP) katalysiert . Erhöhte cAMP-Spiegel bewirken eine Entspannung der glatten Bronchialmuskulatur, lindern Bronchospasmen, verbessern die mukoziliäre Clearance und hemmen die Freisetzung von Mediatoren der Sofortüberempfindlichkeit aus Zellen, insbesondere aus Mastzellen .
Wirkmechanismus
Protokylol exerts its effects by stimulating β-adrenergic receptors, which are part of the sympathetic nervous system . These receptors are found on the surface of cells in various tissues, including the lungs. When this compound binds to these receptors, it activates intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance, and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Vergleich Mit ähnlichen Verbindungen
Protokylol ähnelt anderen β-adrenergen Rezeptoragonisten wie Isoproterenol und Salbutamol. Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Weitere ähnliche Verbindungen sind Terbutalin und Fenoterol, die ebenfalls als Bronchodilatatoren wirken, aber unterschiedliche pharmakokinetische Profile und Nebenwirkungsprofile aufweisen .
Eigenschaften
IUPAC Name |
4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11(6-12-2-5-17-18(7-12)24-10-23-17)19-9-16(22)13-3-4-14(20)15(21)8-13/h2-5,7-8,11,16,19-22H,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMAEVHDZXIGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136-69-6 (hydrochloride) | |
| Record name | Protokylol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20861796 | |
| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-70-9 | |
| Record name | Protokylol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protokylol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protokylol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protokylol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOKYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5Y4EEO2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile](/img/structure/B1679670.png)


![1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea](/img/structure/B1679676.png)

![methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B1679679.png)

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)

